molecular formula C12H13N3O2S B5187554 5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate

5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate

Cat. No. B5187554
M. Wt: 263.32 g/mol
InChI Key: XMATXUVFQUQJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), which are enzymes involved in cell cycle regulation.

Mechanism of Action

CDK4/6 inhibitors, such as 5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate, work by blocking the activity of CDK4/6 enzymes, which are necessary for cell cycle progression. By inhibiting CDK4/6, the compound prevents cancer cells from proliferating and dividing, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate can effectively inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate in lab experiments is its potent inhibitory activity against CDK4/6 enzymes. This makes it a valuable tool for studying the role of CDK4/6 in cancer cell proliferation and identifying potential therapeutic targets. However, one limitation of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate. One area of interest is the development of more effective CDK4/6 inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the compound's potential use in combination therapy with other cancer drugs. Additionally, further studies are needed to better understand the compound's mechanism of action and its effects on normal cells.

Synthesis Methods

The synthesis of 5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with morpholine and trifluoroacetic anhydride to yield the final product.

Scientific Research Applications

5-(4-morpholinylcarbonyl)-1,3-benzothiazol-2-amine trifluoroacetate has been extensively studied for its potential therapeutic applications in cancer treatment. CDK4/6 inhibitors have shown promise in treating various types of cancer, including breast cancer, melanoma, and lung cancer. The compound has also been studied for its potential use in combination therapy with other cancer drugs.

properties

IUPAC Name

(2-amino-1,3-benzothiazol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-12-14-9-7-8(1-2-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMATXUVFQUQJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Morpholinylcarbonyl)-1,3-benzothiazol-2-amine

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